molecular formula C11H12O4 B14554399 Ethyl 3-hydroxy-2-phenoxyprop-2-enoate CAS No. 62004-87-9

Ethyl 3-hydroxy-2-phenoxyprop-2-enoate

Cat. No.: B14554399
CAS No.: 62004-87-9
M. Wt: 208.21 g/mol
InChI Key: MWUADKBWCVCMCL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-phenoxyprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a phenoxy group, and an ethyl ester group attached to a propenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-2-phenoxyprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2-phenoxyprop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-2-phenoxyprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-phenoxyprop-2-enoate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

    Ethyl 3-hydroxy-2-methoxyprop-2-enoate: Similar structure but with a methoxy group instead of a phenoxy group.

    Methyl 3-hydroxy-2-phenoxyprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

62004-87-9

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-hydroxy-2-phenoxyprop-2-enoate

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3

InChI Key

MWUADKBWCVCMCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)OC1=CC=CC=C1

Origin of Product

United States

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